What is the chemical structure and molecular weight of Ethyl 4-methylbenzo[b]thiophene-2-carboxylate
What is the chemical structure and molecular weight of Ethyl 4-methylbenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 4-methylbenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, molecular properties, synthesis, and potential applications, offering insights grounded in established chemical principles.
Chemical Structure and Molecular Properties
Ethyl 4-methylbenzo[b]thiophene-2-carboxylate possesses a bicyclic heteroaromatic core, specifically a benzo[b]thiophene system. This scaffold consists of a benzene ring fused to a thiophene ring. The molecule is further functionalized with a methyl group at the 4-position of the benzene ring and an ethyl carboxylate group at the 2-position of the thiophene ring.
The IUPAC name for this compound is Ethyl 4-methyl-1-benzothiophene-2-carboxylate .
Molecular Formula: C₁₂H₁₂O₂S
Molecular Weight: 220.29 g/mol
The presence of the electron-rich benzo[b]thiophene core, combined with the electron-withdrawing ethyl carboxylate group, influences the molecule's electronic properties and reactivity. The methyl group introduces a degree of lipophilicity.
Table 1: Physicochemical Properties of Ethyl 4-methylbenzo[b]thiophene-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂S | Calculated |
| Molecular Weight | 220.29 g/mol | Calculated |
| Canonical SMILES | CCC(=O)OC1=CC2=C(S1)C=CC=C2C | Inferred |
| InChI Key | Inferred from structure | Inferred |
| CAS Number | Not Assigned | N/A |
| Predicted LogP | ~3.5-4.0 | Estimation based on similar structures |
| Predicted Boiling Point | >300 °C | Estimation based on similar structures |
| Predicted Melting Point | Not readily available | N/A |
Synthesis of Ethyl 4-methylbenzo[b]thiophene-2-carboxylate
The most direct and common method for the synthesis of Ethyl 4-methylbenzo[b]thiophene-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid, 4-methylbenzo[b]thiophene-2-carboxylic acid. This acid-catalyzed reaction with ethanol provides the desired ethyl ester in good yield.
Synthesis Pathway
The synthesis can be visualized as a two-step process starting from commercially available reagents. The first step involves the construction of the 4-methylbenzo[b]thiophene-2-carboxylic acid core, followed by the esterification.
Caption: Synthesis pathway for Ethyl 4-methylbenzo[b]thiophene-2-carboxylate.
Experimental Protocol: Fischer Esterification
This protocol describes the laboratory-scale synthesis of Ethyl 4-methylbenzo[b]thiophene-2-carboxylate from 4-methylbenzo[b]thiophene-2-carboxylic acid.
Materials:
-
4-methylbenzo[b]thiophene-2-carboxylic acid
-
Absolute Ethanol (excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of absolute ethanol to the flask, typically 10-20 times the molar equivalent of the carboxylic acid. This serves as both a reagent and the solvent, driving the equilibrium towards the product.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude ester can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Spectral Characterization (Predicted)
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 7.8-8.0 (m, 2H): Aromatic protons on the benzo[b]thiophene ring system.
-
δ 7.3-7.5 (m, 2H): Aromatic protons on the benzo[b]thiophene ring system.
-
δ 4.4 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester group, coupled to the methyl protons.
-
δ 2.5 (s, 3H): Methyl protons (-CH₃) at the 4-position of the benzene ring.
-
δ 1.4 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester group, coupled to the methylene protons.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~162: Carbonyl carbon (C=O) of the ester.
-
δ ~140-145: Quaternary carbons of the benzo[b]thiophene ring fusion.
-
δ ~120-135: Aromatic CH carbons of the benzo[b]thiophene ring.
-
δ ~61: Methylene carbon (-OCH₂) of the ethyl ester.
-
δ ~20: Methyl carbon (-CH₃) at the 4-position.
-
δ ~14: Methyl carbon (-OCH₂CH₃) of the ethyl ester.
Infrared (IR) Spectroscopy (Predicted):
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2980 cm⁻¹: Aliphatic C-H stretching (from ethyl and methyl groups).
-
~1710-1730 cm⁻¹: Strong C=O stretching of the ester.
-
~1600 cm⁻¹: C=C stretching of the aromatic rings.
-
~1250 cm⁻¹: C-O stretching of the ester.
Applications and Relevance in Drug Discovery
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[2] Derivatives of this heterocyclic system have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many benzo[b]thiophene derivatives have been synthesized and evaluated for their potential as anticancer agents.[3]
-
Antimicrobial and Antifungal Activity: The sulfur atom in the thiophene ring is known to contribute to the antimicrobial properties of these compounds.
-
Enzyme Inhibition: The rigid, planar structure of the benzo[b]thiophene core makes it an attractive scaffold for designing enzyme inhibitors.
The specific introduction of a methyl group at the 4-position can influence the molecule's interaction with biological targets, potentially enhancing selectivity or potency. The ethyl ester group can act as a prodrug moiety, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug.
Logical Framework for Drug Discovery Application
Caption: A logical workflow for the evaluation of Ethyl 4-methylbenzo[b]thiophene-2-carboxylate in a drug discovery program.
References
-
PubChem. Benzo(b)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
SpectraBase. Ethyl benzo[b]thiophene-2-carboxylate. John Wiley & Sons, Inc. [Link]
-
Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]
-
Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. [Link]
-
(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science. [Link]
